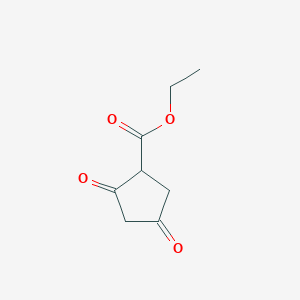

Ethyl 2,4-dioxocyclopentanecarboxylate

Description

Significance in Modern Organic Synthesis

The utility of cyclic β-dioxo esters in modern organic synthesis is substantial and multifaceted. Their structural framework makes them powerful tools for constructing complex molecules. numberanalytics.comnumberanalytics.com The hydrogen atoms on the carbon situated between the two carbonyl groups are notably acidic, facilitating the formation of a stable enolate ion in the presence of a base. pressbooks.pub This enolate acts as a potent nucleophile, readily participating in carbon-carbon bond-forming reactions, a cornerstone of synthetic organic chemistry. geeksforgeeks.org

Specifically, the intramolecular Claisen condensation, known as the Dieckmann condensation, provides an efficient pathway to synthesize these cyclic β-keto esters, with five- and six-membered rings being particularly favored due to their inherent stability. purechemistry.orgnumberanalytics.comlibretexts.org Once formed, these cyclic compounds serve as versatile precursors. They can undergo further reactions, such as alkylation at the acidic carbon and subsequent decarboxylation, offering a robust method for preparing substituted cyclopentanones, which are valuable building blocks in their own right. libretexts.orglibretexts.org Their role as key intermediates extends to the synthesis of a wide array of products, including pharmaceuticals and natural products. numberanalytics.comgeeksforgeeks.org

Historical Context of Related Cyclopentanecarboxylates and β-Diketone Chemistry

The chemistry of β-dicarbonyl compounds is built upon a foundation of classic organic reactions developed over a century ago. The cornerstone reaction for synthesizing these structures is the Claisen condensation, first reported by the German chemist Rainer Ludwig Claisen in 1887. numberanalytics.comwikipedia.org This reaction involves the base-promoted condensation between two ester molecules to form a β-keto ester. numberanalytics.comgeeksforgeeks.orgwikipedia.org

A critical evolution of this method is its intramolecular variant, the Dieckmann condensation, discovered by Walter Dieckmann in 1894. purechemistry.orgmychemblog.com This reaction specifically allows for the synthesis of cyclic β-keto esters from diesters, making it the fundamental historical method for creating the cyclopentanecarboxylate (B8599756) and cyclohexanecarboxylate (B1212342) ring systems. geeksforgeeks.orgmychemblog.com The reaction is driven by the formation of a stable five- or six-membered ring. libretexts.org These foundational discoveries in the late 19th century opened the door for chemists to synthesize a vast range of cyclic compounds, and they remain integral to the field of organic synthesis today.

Structural Framework and Nomenclature Precision of Ethyl 2,4-Dioxocyclopentanecarboxylate

The compound this compound is precisely named according to IUPAC nomenclature as ethyl 2,4-dioxocyclopentane-1-carboxylate. a2bchem.comaablocks.com This name systematically describes its structure: a central cyclopentane (B165970) ring is substituted with two ketone ("dioxo") groups at positions 2 and 4, and an ethyl ester ("ethyl carboxylate") group is attached to position 1.

A crucial aspect of the structure of β-diketones is the phenomenon of keto-enol tautomerism, where the molecule exists in a dynamic equilibrium between a diketo form and an enol form. researchgate.netnih.gov In linear β-diketones, the enol form is often stabilized by a strong intramolecular hydrogen bond. mdpi.comcdnsciencepub.com However, in cyclic systems like this compound, the rigid ring structure prevents the formation of this intramolecular hydrogen bond. researchgate.netcdnsciencepub.com This distinction influences the equilibrium position and the relative stability of the tautomers. The equilibrium can be affected by factors such as the solvent, and stabilization of the enol form may occur through intermolecular hydrogen bonding between two molecules. cdnsciencepub.comcdnsciencepub.com This tautomeric behavior is fundamental to the compound's reactivity. nih.gov

Table 1: Physicochemical Properties and Identifiers for this compound

| Property | Value |

|---|---|

| IUPAC Name | ethyl 2,4-dioxocyclopentane-1-carboxylate |

| CAS Number | 201611-48-5 a2bchem.comaablocks.comfinetech-cn.comocheminc.com |

| Molecular Formula | C₈H₁₀O₄ a2bchem.comaablocks.com |

| Molecular Weight | 170.16 g/mol aablocks.com |

| Structural Feature | Cyclic β-dioxo ester |

Overview of Research Trajectories for Dioxo Esters

The research landscape for dioxo esters and related β-dicarbonyl compounds is vibrant and expansive, branching into materials science, medicinal chemistry, and advanced organic synthesis. A significant area of investigation involves their use as chelating ligands, binding to metal ions to form stable complexes with diverse applications in catalysis and materials science.

In the realm of medicinal chemistry, β-dicarbonyl structures are recognized as important pharmacophores and are present in numerous biologically active compounds. nih.gov Research is actively exploring their potential in drug development. For instance, related diketone structures have been synthesized and evaluated for their activity as kinase inhibitors in cancer research. The inherent biological activities of these scaffolds continue to drive research into new therapeutic agents. nih.gov

Furthermore, contemporary synthetic research focuses on leveraging the unique reactivity of these compounds. This includes their use in photochemical transformations like the Norrish reaction and, importantly, in stereoselective synthesis. wikipedia.org Advanced catalytic methods are being developed to control the geometry of the enolates formed from these precursors, enabling the precise construction of complex molecules with specific three-dimensional arrangements (stereocenters). acs.org This level of control is critical for the synthesis of modern pharmaceuticals and other complex molecular targets.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4-dioxocyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-2-12-8(11)6-3-5(9)4-7(6)10/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMESKHXZDRZUSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2,4 Dioxocyclopentanecarboxylate and Analogues

Classic Ester Condensation Approaches

Ester condensations are foundational carbon-carbon bond-forming reactions that are instrumental in synthesizing β-dicarbonyl compounds. wikipedia.orgchemistrysteps.com These reactions typically involve the use of a strong base to generate a nucleophilic enolate from an ester, which then attacks another ester molecule. chemistrysteps.commasterorganicchemistry.com

Dieckmann Condensation and its Variants for Cyclopentanone (B42830) Ring Formation

The Dieckmann condensation is an intramolecular Claisen condensation that is highly effective for forming five- or six-membered rings. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction is a cornerstone for synthesizing cyclic β-keto esters, the core structure of ethyl 2,4-dioxocyclopentanecarboxylate. masterorganicchemistry.comlibretexts.org The process involves treating a diester, specifically a 1,6-diester for cyclopentanone rings, with a strong base like sodium ethoxide. libretexts.org

The mechanism begins with the deprotonation of an α-carbon on the diester to form an enolate. This enolate then attacks the second ester group within the same molecule in a nucleophilic acyl substitution reaction. libretexts.org The subsequent expulsion of an alkoxide group results in the formation of a cyclic β-keto ester. libretexts.org A prominent industrial method for creating the related precursor, methyl 2-oxocyclopentanecarboxylate, involves the cyclization of diethyl adipate (B1204190) using a base like sodium methoxide. This reaction sequence is a powerful method for preparing 2-substituted cyclopentanones. libretexts.org

Table 1: Example of Dieckmann Condensation for Cyclopentanone Ring Formation An interactive data table summarizing the reactants, reagents, and product in a typical Dieckmann cyclization.

| Starting Material | Reagents | Product | Typical Yield |

|---|

Claisen-Type Condensations in the Synthesis of Related β-Dioxo Esters

The Claisen condensation is a reaction between two ester molecules or an ester and another carbonyl compound, facilitated by a strong base, to produce a β-keto ester or a β-diketone. wikipedia.orgchemistrysteps.com The driving force for this reaction is the formation of a highly stabilized enolate anion of the resulting β-dicarbonyl product. organic-chemistry.orgntu.edu.sg

For synthesizing analogues of this compound, particularly acyclic β-dioxo esters, a "crossed" or "mixed" Claisen condensation is often employed. masterorganicchemistry.comorganic-chemistry.org This technique is most effective when one of the ester partners is incapable of forming an enolate itself (e.g., aromatic esters or carbonates like diethyl oxalate) but can act as an electrophile. organic-chemistry.org For example, various ethyl 2,4-dioxo-4-arylbutanoate derivatives are prepared by reacting substituted acetophenones with diethyl oxalate (B1200264) in the presence of sodium ethoxide. johnshopkins.edu Similarly, ethyl 2,4-dioxopentanoate, an analogue, is synthesized through the condensation of diethyl oxalate and acetone (B3395972) with a base like sodium methoxide.

Table 2: Example of Crossed Claisen Condensation for β-Dioxo Ester Synthesis An interactive data table showing a representative crossed Claisen condensation to form a 2,4-dioxo-ester analogue.

| Reactant 1 (Enolizable) | Reactant 2 (Non-enolizable) | Base | Product |

|---|

Targeted Functionalization of Cyclopentanone Precursors

An alternative to building the ring system from scratch is to modify a pre-existing cyclopentanone scaffold. This involves the sequential introduction of the required functional groups.

Introduction of Carbonyl Functionalities

Introducing a second carbonyl group onto a cyclopentanone ring, specifically at the C4 position relative to the ester, can be achieved through oxidation. The carbon atom alpha to an existing carbonyl group (the C2 ketone) is activated and can be oxidized to another carbonyl. While specific reagents for the direct synthesis of this compound via this method require targeted research, general methods for such transformations often involve oxidizing agents like selenium dioxide or chromium trioxide. The compound itself can be further oxidized to introduce additional functional groups.

Esterification and Carboxylation Routes

The ethyl ester group can be introduced at different stages of the synthesis. One direct method is the esterification of 2,4-dioxocyclopentanecarboxylic acid with ethanol (B145695) in the presence of an acid catalyst to form the final product.

Alternatively, a carboxylation reaction can be performed on a cyclopentanone precursor. This involves treating a cyclic ketone with a carboxylating agent in the presence of a strong base. For instance, a well-established procedure for the related synthesis of ethyl 2-oxocyclohexanecarboxylate involves reacting cyclohexanone (B45756) with diethyl carbonate and a strong base like sodium hydride (NaH). chemicalbook.com This reaction proceeds by the base deprotonating the ketone to form an enolate, which then attacks the diethyl carbonate, ultimately introducing an ethyl carboxylate group alpha to the ketone. chemicalbook.com

Table 3: Key Functionalization Reactions An interactive data table summarizing esterification and carboxylation routes.

| Process | Starting Material | Reagents | Product |

|---|---|---|---|

| Esterification | 2,4-Dioxocyclopentanecarboxylic acid | Ethanol, Acid catalyst | This compound |

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.gov These reactions are valued for their simplicity, time savings, and reduced waste generation. derpharmachemica.com

The β-dicarbonyl motif present in this compound and its analogues makes them ideal substrates for MCRs aimed at producing complex molecular scaffolds, particularly heterocycles. nih.gov For example, related β-dioxo esters like methyl 2,4-dioxopentanoate have been shown to participate in three-component reactions with aromatic aldehydes and propane-1,2-diamine to yield complex pyrrol-2-one derivatives. researchgate.net While a specific MCR for the direct synthesis of this compound is not widely documented, its structure serves as a versatile building block for further elaboration using MCRs to generate libraries of complex molecules. nih.govresearchgate.net

Catalytic Synthesis Routes and Method Optimization

Catalytic approaches to the synthesis of this compound and its analogues are pivotal in enhancing reaction rates, yields, and selectivity. Optimization of these methods involves careful selection of catalysts, solvents, and reaction conditions to minimize side reactions and maximize product formation.

Transition metal catalysis offers powerful tools for the construction of complex molecular architectures, including the cyclopentanone core of this compound. While direct transition metal-catalyzed synthesis of this specific molecule is not extensively documented, related transformations provide a conceptual framework. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been instrumental in the synthesis of complex molecules containing substituted ring systems. mdpi.com For instance, palladium catalysts like PdCl2(dppf) and Pd(PPh3)4 have been successfully employed in the synthesis of various carbocyclic and heterocyclic scaffolds. mdpi.com

One potential, albeit less direct, application of transition metal catalysis could involve intramolecular cyclization reactions of suitably functionalized precursors. For example, a linear substrate containing ester and keto functionalities could potentially be cyclized using a transition metal catalyst to form the desired cyclopentanedione ring. The choice of metal and ligands would be crucial in controlling the regioselectivity of such a transformation.

Table 1: Illustrative Transition Metal-Catalyzed Reactions for Core Scaffold Synthesis

| Catalyst System | Substrate Type | Reaction Type | Potential Product | Reference |

| PdCl₂(dppf)/KOH | Bromo-indole and 4-iodoanisole | Suzuki-Miyaura Coupling | Functionalized indole | mdpi.com |

| Pd(PPh₃)₄ | Indole derivative and vinyl bromide | Suzuki-Miyaura Coupling | Indolylether | mdpi.com |

| Copper(II) salts | Enol acetates | Aerobic phosphorylation | β-ketophosphonates | beilstein-journals.org |

This table illustrates the types of transition metal-catalyzed reactions that could be adapted for the synthesis of functionalized cyclic compounds, providing a basis for developing specific routes to this compound analogues.

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, providing access to chiral molecules under mild and environmentally benign conditions. For the synthesis of this compound precursors, organocatalytic methods, particularly those involving proline and its derivatives, are highly relevant. mdpi.com These catalysts can facilitate cascade reactions, allowing for the rapid assembly of complex cyclopentane (B165970) structures from simple starting materials. researchgate.net

A key strategy involves the Michael addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine. researchgate.net This can be followed by an intramolecular aldol (B89426) reaction or an α-alkylation to construct the cyclopentane ring with high stereocontrol. researchgate.net The dicarbonyl nature of this compound makes it an ideal candidate for synthesis via such domino or cascade reactions.

Table 2: Examples of Organocatalytic Reactions for Cyclopentane Synthesis

| Catalyst | Reactants | Reaction Type | Product | Reference |

| Proline | Aldehyde, γ-methyltetronic acid, Hantzsch ester | Reductive Coupling | Substituted butenolide | mdpi.com |

| Chiral secondary amine | Enals, diethyl-2-(2-bromoethyl)malonate | Domino Michael/α-alkylation | Functionalized cyclopentane | researchgate.net |

| Thiourea | Protected galactals | Glycosylation | 2-deoxymonosaccharide | nih.gov |

This table highlights the utility of organocatalysts in constructing cyclic systems, which is applicable to the synthesis of precursors for this compound.

Stereoselective Synthesis of Enantiopure this compound Precursors

The synthesis of enantiopure compounds is of paramount importance, particularly in the pharmaceutical industry. The development of stereoselective methods for producing precursors to this compound allows for the creation of chiral derivatives with specific biological activities.

One powerful strategy is the desymmetrization of achiral starting materials using chiral catalysts. For instance, chiral N-heterocyclic carbenes (NHCs) have been shown to catalyze the intramolecular aldol reaction of achiral tricarbonyl compounds to produce enantiomerically enriched cyclopentenes. nih.gov This approach could be adapted to synthesize chiral precursors to this compound. The proposed mechanism involves the formation of a chiral enol intermediate which then undergoes an enantioselective aldol reaction. nih.gov

Dual catalytic systems, combining a chiral Lewis acid with a photocatalyst, have also been developed for the enantioselective synthesis of complex molecules. d-nb.info This approach enables reductive cross-coupling reactions under mild conditions, affording high levels of enantio- and diastereoselectivity. d-nb.info Such advanced catalytic methods hold promise for the stereoselective synthesis of functionalized cyclopentane rings that can be converted to enantiopure this compound.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic processes. In the context of this compound synthesis, this involves the use of non-toxic solvents, catalytic rather than stoichiometric reagents, and atom-economical reactions.

Organocatalysis, as discussed previously, aligns well with green chemistry principles by often utilizing metal-free, biodegradable catalysts and operating under mild reaction conditions. mdpi.comresearchgate.net The use of cascade reactions is inherently atom-economical as it reduces the number of synthetic steps and purification procedures, thereby minimizing waste generation. researchgate.net

Furthermore, research into enzymatic catalysis for related transformations offers a promising green alternative. For example, lipases have been investigated for ester cyclization reactions, which could potentially be applied to the synthesis of this compound. Although still in early stages, enzymatic methods operate under mild conditions in aqueous media, significantly reducing the environmental impact. The development of photocatalytic methods that utilize visible light as a renewable energy source also represents a significant step towards greener synthesis. chemistryviews.org

Chemical Reactivity and Transformation Mechanisms of Ethyl 2,4 Dioxocyclopentanecarboxylate

Enolization and Tautomerism Studies

Ethyl 2,4-dioxocyclopentanecarboxylate, like other β-dicarbonyl compounds, exists as a mixture of keto and enol tautomers in equilibrium. This tautomerism is a fundamental aspect of its reactivity, influencing the course of many of its chemical transformations.

Spectroscopic Probes of Tautomeric Equilibria

Spectroscopic techniques are invaluable for elucidating the position of the tautomeric equilibrium. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools in this regard.

¹H NMR Spectroscopy: In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of related β-keto esters like ethyl acetoacetate (B1235776) shows distinct signals for both the keto and enol forms. The presence of a signal for the enolic proton, typically in the range of δ 12-13 ppm, is a clear indicator of enolization. The integration of the signals corresponding to the different tautomers allows for the quantification of their relative abundance. For instance, studies on similar β-dicarbonyl compounds have used ¹H NMR to determine the equilibrium constants in various solvents. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum also provides definitive evidence for tautomerism. The diketo form will exhibit two distinct carbonyl carbon signals. In contrast, the enol form will show signals for the enolic carbons, typically one at a lower field (closer to a carbonyl) and one at a higher field (more alkene-like). For example, a study on a 1,3,4-thiadiazole (B1197879) derivative showed distinct signals at δ 204.5 ppm for the ketonic carbon and δ 155.5 ppm for the enolic carbon, confirming the presence of both tautomers. nih.gov

IR Spectroscopy: IR spectroscopy can distinguish between the keto and enol forms based on their characteristic vibrational frequencies. The keto form displays strong absorption bands for the C=O stretching of both ketone groups. The enol form, on the other hand, exhibits a broad O-H stretching band due to the hydroxyl group and a C=C stretching band for the enol double bond. The carbonyl absorption in the enol form is typically at a lower frequency due to conjugation. Studies on ortho-hydroxy Schiff bases have used the absence of a quinoidal (C=O) band around 1690-1720 cm⁻¹ to infer the absence of the keto tautomer. researchgate.net

| Spectroscopic Technique | Key Observables for Tautomerism |

| ¹H NMR | Appearance of a distinct enolic proton signal (δ 12-13 ppm). Separate signals for protons in the keto and enol forms, allowing for quantification. |

| ¹³C NMR | Presence of distinct signals for ketonic and enolic carbons. |

| IR | Broad O-H stretch and C=C stretch for the enol form. Two distinct C=O stretches for the keto form. |

Influence of Solvent and Substituents on Tautomerism

The position of the keto-enol equilibrium is not fixed and is significantly influenced by the surrounding environment, primarily the solvent, and by the nature of substituents on the cyclopentane (B165970) ring.

Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.

Non-polar solvents like cyclohexane (B81311) and carbon tetrachloride tend to favor the enol form. researchgate.netresearchgate.net This is because the enol form can form a stable intramolecular hydrogen bond, which is more favorable in a non-polar environment. researchgate.net

Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) can disrupt the intramolecular hydrogen bond of the enol form, leading to a decrease in the percentage of the enol tautomer. researchgate.netresearchgate.net These solvents can also stabilize the more polar keto form through dipole-dipole interactions. orientjchem.org

Substituent Effects: The electronic nature of substituents on the cyclopentane ring can also shift the tautomeric equilibrium.

Electron-donating groups can increase the electron density in the ring, which can influence the stability of the different tautomers. In a study of dibenzoylmethane (B1670423) derivatives, hyperchromic effects were observed for compounds with electron-donating groups in the para position. nih.gov

Electron-withdrawing groups can decrease the electron density. Research on adenine (B156593) tautomers showed that substitution can alter tautomeric preferences. nih.gov For instance, C8 substitution with an electron-donating NH₂ group or an electron-withdrawing NO₂ group resulted in small energy differences between tautomers in polar solvents. nih.gov Generally, substituents that increase the acidity of the α-hydrogen will favor the formation of the enolate and, consequently, the enol form.

| Factor | Influence on Tautomeric Equilibrium |

| Non-polar Solvents | Favors the enol form due to intramolecular hydrogen bonding. researchgate.netresearchgate.net |

| Polar Aprotic Solvents | Favors the keto form by disrupting intramolecular hydrogen bonds and stabilizing the keto dipole. researchgate.netresearchgate.netorientjchem.org |

| Polar Protic Solvents | Complex effects, but can stabilize both forms through hydrogen bonding. researchgate.net |

| Electron-Donating Substituents | Can influence the electronic properties and stability of the tautomers. nih.gov |

| Electron-Withdrawing Substituents | Can alter tautomeric preferences, with the effect being dependent on the position and nature of the substituent. nih.gov |

Nucleophilic Additions to Carbonyl Centers

The two carbonyl groups in this compound are primary sites for nucleophilic attack. This reactivity allows for the synthesis of a variety of reduced and functionalized cyclopentane derivatives.

Reduction Reactions to Hydroxycyclopentanones and Cyclopentanediols

The ketone functionalities can be selectively or completely reduced to hydroxyl groups using various reducing agents.

Selective Reduction: The use of milder reducing agents can lead to the formation of hydroxycyclopentanones. For instance, the reduction of the related ethyl 2-oxocyclopentanecarboxylate with sodium borohydride (B1222165) in methanol (B129727) at 0°C yields ethyl 2-hydroxy-cyclopentylcarboxylate. prepchem.com This suggests that similar controlled reductions of this compound could potentially yield ethyl 3-hydroxy-2-oxocyclopentanecarboxylate or other regioisomers.

Complete Reduction: Stronger reducing agents like lithium aluminum hydride are capable of reducing both ketone groups to hydroxyl groups, resulting in the formation of cyclopentanediols. The stereochemical outcome of these reductions can often be influenced by the reaction conditions and the specific reagent used. For example, the stereospecific reduction of ethyl 2'-ketopantothenate to ethyl D-(+)-pantothenate has been achieved using microbial catalysts like Candida macedoniensis. nih.gov

| Reducing Agent | Product Type |

| Sodium Borohydride | Can lead to selective reduction to hydroxycyclopentanones. prepchem.com |

| Lithium Aluminum Hydride | Typically results in the complete reduction to cyclopentanediols. |

| Microbial Catalysts | Can achieve stereospecific reductions. nih.gov |

Addition of Carbon Nucleophiles

Carbon-based nucleophiles, such as those derived from organometallic reagents and enolates, can add to the carbonyl groups or to the conjugated system.

Organometallic Reagents: Grignard reagents and organolithium compounds are strong nucleophiles that typically add directly to the carbonyl carbon (1,2-addition). libretexts.orgsaskoer.ca This would lead to the formation of tertiary alcohols after an aqueous workup. In contrast, Gilman reagents (organocuprates) are known to favor conjugate addition (1,4-addition or Michael addition) to α,β-unsaturated carbonyl systems. libretexts.orgmasterorganicchemistry.com While this compound itself is not an α,β-unsaturated ketone, its enol form presents a conjugated system where such additions could potentially occur.

Michael Addition: The Michael reaction involves the conjugate addition of a stabilized enolate to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org This reaction is particularly effective when a stable enolate, such as that from a β-keto ester, adds to an unhindered α,β-unsaturated ketone. libretexts.org For this compound, this type of reactivity would likely involve its enolate form acting as the nucleophile in a reaction with a suitable Michael acceptor.

| Nucleophile Type | Typical Addition Mode | Resulting Product |

| Grignard/Organolithium Reagents | 1,2-Addition libretexts.orgsaskoer.ca | Tertiary Alcohols |

| Gilman Reagents (Organocuprates) | 1,4-Addition (Conjugate) libretexts.orgmasterorganicchemistry.com | Functionalized Cyclopentanones |

| Stabilized Enolates (Michael Donors) | 1,4-Addition (Conjugate) masterorganicchemistry.comlibretexts.org | 1,5-Dicarbonyl Compounds |

Electrophilic Substitution at Activated Methylene (B1212753) and Methine Positions

The presence of the two carbonyl groups makes the protons on the carbons alpha to them (the methylene and methine positions) acidic and thus easily removed by a base to form an enolate. This enolate is nucleophilic and can react with various electrophiles in substitution reactions. libretexts.orgmasterorganicchemistry.com

The formation of an enolate from this compound creates nucleophilic centers at the C-3 and C-5 positions. These positions can then be attacked by electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Alkylation: One of the most common electrophilic substitution reactions is alkylation, where the enolate reacts with an alkyl halide in an SN2 reaction. libretexts.org For example, the acetoacetic ester synthesis utilizes the alkylation of the enolate of ethyl acetoacetate to form new C-C bonds. libretexts.org Similarly, this compound can be alkylated at the activated methylene or methine positions. The choice of base and reaction conditions can influence the regioselectivity of the alkylation. For instance, alkylation of 2-methylcyclohexanone (B44802) generally occurs at the less hindered position. libretexts.org

Acylation: In a similar fashion, the enolate can react with acylating agents like acid chlorides or anhydrides to introduce an acyl group. This would lead to the formation of a tri-carbonyl compound, further increasing the synthetic utility of the molecule.

These electrophilic substitution reactions provide a powerful method for elaborating the structure of the cyclopentane ring, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures. libretexts.orgkhanacademy.org

Halogenation Reactions

The α-halogenation of ketones is a fundamental transformation that proceeds through an enol or enolate intermediate. nih.gov For this compound, the positions alpha to the carbonyl groups (C-3 and C-5) are activated and can be readily halogenated. The reaction can be conducted under either acidic or basic conditions. nih.gov

Under basic conditions, deprotonation yields an enolate which then attacks the halogenating agent. This process can be difficult to control, sometimes leading to multiple halogenations. In contrast, acidic conditions promote the formation of an enol, which then reacts with the halogen. This method is typically slower but often provides better selectivity for monohalogenation, as the introduced electron-withdrawing halogen atom disfavors the formation of a second enol. nih.gov Recent advancements have focused on catalytic, enantioselective methods for the chlorination of cyclic β-keto esters using chiral catalysts to create stereogenic centers with high enantiopurity. libretexts.orgwikipedia.org

Table 1: Representative Halogenation Reactions

| Reagent | Conditions | Product Type | Reference |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Toluene, KF, Chiral Amide Catalyst, rt to -20°C | α-Chloro-2,4-dioxocyclopentanecarboxylate | libretexts.org |

| N-Bromosuccinimide (NBS) | CH₂Cl₂, Acid or Base Catalyst | α-Bromo-2,4-dioxocyclopentanecarboxylate | nih.gov |

| Iodine (I₂) | Aqueous Base (e.g., NaOH) | α-Iodo-2,4-dioxocyclopentanecarboxylate | nih.gov |

Alkylation and Acylation Processes

Alkylation: The most common reaction of β-dicarbonyl compounds is alkylation at the α-carbon. pressbooks.publibretexts.org Treatment of this compound with a base, such as sodium ethoxide or the stronger lithium diisopropylamide (LDA), generates a nucleophilic enolate. This enolate readily participates in S(_N)2 reactions with alkyl halides to form a new carbon-carbon bond at the C-3 or C-5 position. libretexts.orgyoutube.com The choice of base and reaction conditions can influence which position is alkylated. The use of chiral phase-transfer catalysts has enabled the development of highly enantioselective α-alkylation methods for cyclic β-keto esters, yielding products with significant optical purity. rsc.org

Acylation: Similar to alkylation, the enolate of this compound can be acylated using reagents like acyl chlorides or anhydrides. This C-acylation leads to the formation of β-triketone systems. umb.eduunivie.ac.at The reaction generally proceeds via a nucleophilic acyl substitution mechanism. univie.ac.at However, a competing reaction, O-acylation, can also occur where the enolate oxygen acts as the nucleophile, leading to the formation of an enol ester. rsc.orgrsc.org The choice of reaction conditions, solvent, and counter-ion can influence the ratio of C- versus O-acylated products. Lewis acids like boron trifluoride are sometimes used to promote C-acylation of similar cyclic dione (B5365651) systems. rsc.org

Table 2: Alkylation and Acylation Processes

| Process | Reagents | Base/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., CH₃I, BnBr) | NaOEt, LDA, or Chiral PTC | α-Alkyl-2,4-dioxocyclopentanecarboxylate | libretexts.orgrsc.org |

| Acylation | Acyl Chloride (e.g., CH₃COCl) | Pyridine (B92270), Mg(OEt)₂, or Lewis Acid (BF₃) | α-Acyl-2,4-dioxocyclopentanecarboxylate (β-Triketone) | umb.eduunivie.ac.atrsc.org |

Cyclization and Annulation Reactions

The dicarbonyl functionality serves as a versatile handle for constructing fused or spirocyclic ring systems.

Heterocyclic Compound Formation

This compound is an ideal precursor for a variety of heterocyclic systems through condensation reactions with dinucleophiles.

Gewald Reaction: This multicomponent reaction involves the condensation of a ketone or β-dicarbonyl compound, an activated nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base (e.g., morpholine) to produce a polysubstituted 2-aminothiophene. pressbooks.pubnii.ac.jp Using this compound in this reaction would lead to the formation of a thiophene (B33073) ring fused to the cyclopentane core. researchgate.net

Hantzsch Pyridine Synthesis: In this classic multicomponent reaction, an aldehyde, ammonia, and two equivalents of a β-keto ester condense to form a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. umb.eduunivie.ac.atd-nb.info this compound can serve as the β-dicarbonyl component in variations of this synthesis to create fused pyridine ring systems.

Pfitzinger Reaction: This reaction produces quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound under basic conditions. capes.gov.brresearchgate.net The reactive ketone moieties within this compound can react with isatin to form complex, fused quinoline (B57606) structures. drugfuture.com

Table 3: Synthesis of Heterocyclic Compounds

| Named Reaction | Key Co-Reactants | Resulting Heterocycle Core | Reference |

|---|---|---|---|

| Gewald Reaction | α-Cyanoester, Sulfur, Base | Fused 2-Aminothiophene | nii.ac.jpresearchgate.net |

| Hantzsch Synthesis | Aldehyde, Ammonia | Fused Dihydropyridine/Pyridine | umb.edud-nb.info |

| Pfitzinger Reaction | Isatin, Base | Fused Quinoline-4-carboxylic acid | capes.gov.brdrugfuture.com |

Spirocompound Synthesis

Spirocycles, compounds containing two rings connected by a single atom, are of significant interest in medicinal chemistry. nii.ac.jp this compound can be used to construct these complex three-dimensional structures.

One common strategy involves a tandem Michael addition-intramolecular cyclization. The enolate of the dione can act as a nucleophile, attacking an electrophilic alkene (Michael acceptor). The resulting intermediate can then undergo an intramolecular aldol (B89426) or Claisen-type cyclization to form the spirocyclic core. d-nb.info Another powerful method is the 1,3-dipolar cycloaddition. For instance, one of the ketone groups can be converted into an azomethine ylide, which then reacts with a dipolarophile to generate a spiro-pyrrolidine ring system. numberanalytics.com Similarly, conversion to a ketonitrone followed by cycloaddition with an alkyne can yield spiro-isoxazolines.

Table 4: Strategies for Spirocompound Synthesis

| Synthetic Strategy | Key Transformation/Reactants | Resulting Spirocyclic System | Reference |

|---|---|---|---|

| Michael-Aldol Cascade | Michael Acceptor (e.g., α,β-unsaturated ketone), Base | Spiro[4.5]decane derivatives | d-nb.info |

| 1,3-Dipolar Cycloaddition | Conversion to Azomethine Ylide + Dipolarophile | Spiro-pyrrolidines | numberanalytics.com |

| Staudinger Reaction | Formation of an imine, then reaction with a ketene | Spiro[azetidine-2,3'-indoline] diones | rsc.org |

Rearrangement Reactions

Rearrangement reactions offer pathways to structurally diverse molecules, often involving the expansion or contraction of a ring system.

Electrophilic Ring Expansion Mechanisms

Ring expansion reactions provide a valuable method for synthesizing larger cyclic systems from more readily available smaller rings. The Tiffeneau-Demjanov rearrangement is a classic example used to expand a cyclic ketone by one carbon. wikipedia.org This process involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid. wikipedia.org

For this compound, a plausible pathway to a six-membered ring would involve several steps:

Functionalization: Selective reduction of one ketone to a hydroxyl group, followed by conversion to a cyanohydrin.

Reduction: The nitrile of the cyanohydrin is reduced to a primary amine, forming the requisite β-amino alcohol substrate.

Diazotization and Rearrangement: Treatment with nitrous acid (HNO₂) generates an unstable diazonium salt. This salt readily expels nitrogen gas (N₂) to form a primary carbocation. A subsequent, rapid 1,2-alkyl shift, driven by the relief of ring strain and the formation of a more stable oxonium ion, results in the expansion of the five-membered ring to a six-membered ring. wikipedia.orgresearchgate.net

This sequence transforms the cyclopentane core into a cyclohexane derivative, offering access to a different class of compounds.

Metal Chelation and Complexation Properties

The molecular structure of this compound, featuring two ketone groups at positions 2 and 4, makes it an effective chelating agent for various metal ions. The oxygen atoms of the dicarbonyl moiety can act as Lewis bases, donating lone pairs of electrons to a metal center to form stable coordination complexes. This chelation is a key aspect of its chemical behavior and influences its catalytic activity and role in synthesis.

The formation of metal complexes with β-dicarbonyl compounds, such as this compound, is a well-established phenomenon in coordination chemistry. These complexes are often formed with transition metals. For instance, β-keto esters are known to form complexes with iron(III) cations, and these complexes are considered active intermediates in iron-catalyzed Michael addition reactions. nih.gov The stability and structure of these complexes are influenced by factors such as the basicity of the ester and the nature of the counterion associated with the metal salt. nih.gov

The interaction with metal centers can significantly alter the reactivity of the organic ligand. For example, coordination to a metal can enhance the acidity of the α-proton, facilitating further reactions. This property is harnessed in various catalytic processes where the metal-chelated intermediate is a key reactive species.

Catalysis and Reaction Kinetics

This compound and its derivatives are involved in a variety of catalytic reactions, both as substrates and as ligands that modify the behavior of metal catalysts. The presence of multiple functional groups allows for diverse catalytic transformations.

One of the key areas where β-keto esters like this compound play a significant role is in palladium-catalyzed reactions. Palladium enolates, which can be generated from allyl β-keto esters, are versatile intermediates that can undergo several transformations, including reductive elimination to form α-allyl ketones, β-hydrogen elimination to yield α,β-unsaturated ketones, and participation in aldol and Michael addition reactions. nih.gov These catalytic cycles expand the synthetic utility of β-keto esters beyond their classical applications.

Furthermore, the dicarbonyl moiety can direct the stereochemical outcome of certain reactions. For instance, in the enantioselective reduction of ketones, substrates that can chelate to a metal catalyst often exhibit higher enantioselectivities. rsc.org While specific data for this compound is not provided in the searched literature, it is plausible that its chelating ability could be exploited in asymmetric catalysis.

The kinetics of reactions involving this compound are influenced by the specific reaction conditions and the catalysts employed. For example, in the synthesis of the compound via base-catalyzed cyclization of diethyl adipate (B1204190), reaction parameters such as temperature and catalyst concentration are crucial for achieving high yields. rsc.org Industrial-scale production has seen the adoption of continuous flow reactors, which can significantly reduce reaction times compared to batch processes. rsc.org

While detailed kinetic studies providing rate constants and reaction orders for specific reactions of this compound are not extensively documented in the available literature, the general principles of catalysis involving β-dicarbonyl compounds provide a framework for understanding its reactivity. The acidity of the α-protons, the stability of the corresponding enolates, and the ability to form stable metal chelates are all critical factors governing the kinetics of its transformations. youtube.com

Below is a table summarizing the reaction conditions for the synthesis of this compound, which provides some insight into the factors affecting its formation kinetics.

| Synthesis Method | Catalyst | Temperature | Reaction Time | Yield |

| Base-Catalyzed Cyclization (Batch) | Sodium methoxide | 90–110°C | 8–10 hours | Up to 99% |

| Base-Catalyzed Cyclization (Flow) | Sodium methoxide | Not specified | 2–3 hours | ~95% |

| Enzymatic Catalysis (Theoretical) | Candida antarctica lipase (B570770) B (CAL-B) | 40°C | 24 hours | ~72% |

Data sourced from a comparative analysis of production methods. rsc.org

Derivatization and Analogue Synthesis Based on the Ethyl 2,4 Dioxocyclopentanecarboxylate Scaffold

Modification of the Ester Moiety

The ethyl ester group is a prime site for initial modifications. Standard transformations can convert the ester into other functional groups, thereby altering the physical and chemical properties of the resulting molecule. These reactions expand the synthetic utility of the scaffold, allowing for its incorporation into peptides, polymers, or other complex architectures.

Key transformations include:

Hydrolysis: The ester can be saponified using a base like sodium hydroxide, followed by acidic workup, to yield the corresponding 2,4-dioxocyclopentanecarboxylic acid. This carboxylic acid derivative is a key intermediate, for instance, in the preparation of chiral derivatives through resolution with chiral amines.

Transesterification: By reacting the ethyl ester with a different alcohol (e.g., methanol (B129727), tert-butanol) under acidic or basic catalysis, various other esters can be formed. researchgate.netpsu.edu This allows for the fine-tuning of properties like solubility and reactivity.

Amidation: The ester can be converted to an amide by reaction with primary or secondary amines. lookchemmall.commdpi.com This reaction is fundamental for creating peptide-like structures or for introducing nitrogen-containing functionalities. researchgate.net

| Reaction Type | Reagents | Product Functional Group | Significance |

|---|---|---|---|

| Hydrolysis | 1. NaOH, H₂O 2. HCl (aq) | Carboxylic Acid | Creates a key intermediate for further derivatization or resolution. |

| Transesterification | R'OH, Acid or Base Catalyst | New Ester (-COOR') | Modifies steric and electronic properties. |

| Amidation | R'R''NH, Heat or Catalyst | Amide (-CONR'R'') | Introduces nitrogen and allows for peptide coupling. |

Substitution on the Cyclopentane (B165970) Ring

The cyclopentane ring possesses two key positions for substitution: the C2 carbon, situated between the ester's carbonyl and a ring ketone, and the C5 carbon, which is alpha to both ring ketones. The protons at these positions are acidic and can be selectively removed by a suitable base to form a nucleophilic enolate. This enolate can then react with various electrophiles.

Alkylation and Arylation: The most common substitution is alkylation, where the enolate is treated with an alkyl halide in an SN2 reaction. Research on related cyclopentane-1,3-diones (CPD) has shown that alkylation can be directed to either the C2 or C5 position. nih.gov For instance, reacting a lithiated CPD enol ether with an electrophile typically leads to substitution at the 5-position. nih.gov Alternatively, direct alkylation under conditions that favor the formation of the C2 enolate can lead to 2-substituted products. nih.gov Asymmetric alkylation and arylation have been used as a powerful strategy for the desymmetrization of related prochiral cyclopentene-1,3-diones. researchgate.net

Acylation: Reaction of the enolate with acyl chlorides or anhydrides introduces an acyl group, further functionalizing the ring and creating a tri-carbonyl species, which itself is a versatile synthetic intermediate. The acylation of a related cyclopentenedione (B8730137) has been demonstrated using an anhydride, although O-acylation can be a competing side reaction. scielo.br

| Position | Reaction Type | Example Electrophile | Resulting Structure |

|---|---|---|---|

| C2 | Alkylation | Methyl Iodide (CH₃I) | Ethyl 2-methyl-4,5-dioxocyclopentanecarboxylate |

| C5 | Alkylation | Benzyl Bromide (BnBr) | Ethyl 5-benzyl-2,4-dioxocyclopentanecarboxylate |

| C2 | Acylation | Acetyl Chloride (CH₃COCl) | Ethyl 2-acetyl-4,5-dioxocyclopentanecarboxylate |

Elaboration at the Dioxo Functions

The two ketone groups at the C2 and C4 positions are hubs for a variety of chemical transformations.

Reduction: The carbonyls can be reduced to hydroxyl groups. Using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) can lead to the formation of mono- or di-hydroxy derivatives. The stereochemical outcome of these reductions can often be controlled, providing access to specific diastereomers. The stereospecific reduction of related keto-esters using microbial catalysts has been shown to produce chiral alcohols with high enantiomeric purity. nih.gov

Condensation Reactions: The 1,3-dione motif readily undergoes condensation with binucleophiles. For example, reaction with hydrazine (B178648) or substituted hydrazines yields pyrazole-fused heterocyclic systems. This is a standard and efficient method for constructing new ring systems attached to the cyclopentane core.

Enol Ether Formation: The ketone groups can be converted into enol ethers, which serve as protecting groups or as reactive intermediates for further transformations. For example, 3-isobutoxycyclopent-2-enone, an enol ether of cyclopentane-1,3-dione, has been used as a key building block for controlled alkylation reactions. nih.gov

Synthesis of Polycyclic Systems Incorporating the Cyclopentane-1,3-dione Core

The scaffold is an excellent starting point for building more complex polycyclic molecules, including both spirocyclic and fused-ring systems.

Spirocycles: The cyclopentane-1,3-dione moiety can participate in multi-component reactions to form spirocycles. For example, the reaction of cyclopentane-1,3-dione with isatin (B1672199) and an arylamine produces novel spiro[dihydropyridine-oxindoles] in a one-pot procedure. beilstein-journals.org Other methods have been developed for the synthesis of spiro[cyclopentane-1,3′-indolines]. acs.orgresearchgate.net These spirocyclic structures are of significant interest in medicinal chemistry due to their rigid three-dimensional conformations. rsc.org

Fused Systems: Intramolecular reactions of substituted derivatives can lead to fused bicyclic or polycyclic products. For example, a derivative with a pendant chain containing an electrophilic center can undergo an intramolecular aldol (B89426) or Claisen condensation to form a new fused ring. The Conia-ene reaction, involving the cyclization of acetylenic 1,3-dicarbonyl compounds, provides a pathway to fused cyclopentane-containing systems. organic-chemistry.org

Development of Functionalized Building Blocks

Derivatives of Ethyl 2,4-dioxocyclopentanecarboxylate are valuable as functionalized building blocks for the synthesis of natural products and biologically active molecules. The inherent functionality of the scaffold allows for the strategic introduction of various substituents, which can then be elaborated into more complex targets.

For example, derivatives of the related cyclopentane-1,3-dione have been developed for specific applications in chemical biology and drug discovery. These include:

Probes for Sulfenic Acid Labeling: Thiol-containing tags can be added to 4-cyclopentene-1,3-dione (B1198131) via a Michael addition to create probes for selectively labeling proteins that have been post-translationally modified with a sulfenic acid group. nih.gov

Carboxylic Acid Isosteres: The cyclopentane-1,3-dione unit has pKa values similar to carboxylic acids and has been successfully used as a bioisostere for the carboxylic acid group in the design of potent thromboxane (B8750289) receptor antagonists. nih.gov This demonstrates its utility in modifying pharmacokinetic and pharmacodynamic properties in drug design.

Preparation of Chiral Derivatives

Introducing chirality into the scaffold is crucial for applications in medicinal chemistry and asymmetric synthesis. Several strategies can be employed to prepare enantiomerically enriched or pure derivatives.

Asymmetric Catalysis: Chiral catalysts can be used to control the stereochemical outcome of reactions on the scaffold. For instance, the asymmetric reduction of a related cyclopentenone using a catalyst like (R)-2-methyloxazaborolidine can produce chiral allylic alcohols in high enantiomeric excess. nih.gov Desymmetrization of prochiral 2,2-disubstituted cyclopentene-1,3-diones using chiral catalysts is a powerful method to access chiral building blocks. researchgate.net

Chiral Auxiliaries: A chiral auxiliary can be attached to the molecule, typically at the ester position after hydrolysis and re-formation of an amide or ester bond. youtube.com This auxiliary then directs the stereochemistry of a subsequent reaction, such as an alkylation on the ring, after which the auxiliary can be cleaved to reveal the chiral product. youtube.comyoutube.com

Resolution: A racemic mixture of a derivative, such as the carboxylic acid obtained from hydrolysis (see 4.1), can be resolved into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral amine or alcohol, which can then be separated by crystallization, followed by regeneration of the enantiomerically pure acid.

| Strategy | Description | Example Application |

|---|---|---|

| Asymmetric Catalysis | A chiral catalyst (e.g., metal-ligand complex) creates a chiral environment, favoring the formation of one enantiomer over the other. | Enantioselective reduction of a ketone to a specific alcohol stereoisomer. nih.gov |

| Chiral Auxiliary | A covalently attached, enantiopure molecule directs the stereochemical course of a reaction on the substrate. | Directing the facial selectivity of an enolate alkylation. youtube.com |

| Classical Resolution | Separation of a racemic mixture by converting the enantiomers into diastereomers, which have different physical properties. | Separating racemic 2,4-dioxocyclopentanecarboxylic acid via diastereomeric salt formation. |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of organic molecules, offering unparalleled detail about the structure and chemical environment of individual atoms. emerypharma.com For Ethyl 2,4-dioxocyclopentanecarboxylate, which exists as a mixture of keto and enol tautomers, NMR is crucial for identifying and quantifying these forms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the molecular structure. The number of signals corresponds to the number of chemically non-equivalent nuclei, their chemical shifts indicate the electronic environment, signal integration (in ¹H NMR) reveals the relative number of protons, and splitting patterns (multiplicity) delineate neighboring spin-coupled nuclei. emerypharma.com

For this compound, the spectra are complicated by the presence of keto-enol tautomerism. The molecule can exist in a diketo form and several enol forms, each producing a distinct set of NMR signals.

¹H NMR Spectroscopy: The proton spectrum would be expected to show characteristic signals for the ethyl ester group—a triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (OCH₂). The protons on the cyclopentane (B165970) ring would appear in the 2.0-3.5 ppm region, with their exact shifts and multiplicities depending on the tautomeric form and stereochemistry. In the enol form, a downfield signal for the enolic hydroxyl proton (OH) would be visible, often as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 spectrum provides complementary information. Carbon atoms in different chemical environments yield distinct signals. docbrown.info The carbonyl carbons of the ester and ketone groups are particularly diagnostic, appearing significantly downfield (typically >160 ppm). docbrown.infochemicalbook.com The presence of tautomers would result in more than the eight signals expected for a single static structure. The ester carbonyl generally appears around 170 ppm, while ketone carbonyls are found further downfield, closer to 200 ppm. chemicalbook.comrsc.org In the enol form, the C=C double bond carbons would appear in the olefinic region (approx. 100-150 ppm).

Table 5.1-1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on typical functional group ranges. Actual values depend on solvent, concentration, and tautomeric equilibrium.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Ester CH₃ | ~1.3 (triplet) | ~14 | Typical ethyl group signal. rsc.org |

| Ester OCH₂ | ~4.2 (quartet) | ~61 | Typical ethyl ester signal. rsc.org |

| Ring CH/CH₂ | 2.0 - 3.5 (multiplets) | 25 - 50 | Complex region due to overlapping signals from different positions and tautomers. |

| Ester C=O | N/A | ~170 | Carbonyl carbon of the ester functional group. rsc.org |

| Ketone C=O | N/A | >195 | Carbonyl carbons of the cyclopentanone (B42830) ring. rsc.org |

| Enol C=C | 5.0 - 7.0 (for vinylic H) | 100 - 175 | Signals present only in the enol tautomer. The carbon attached to oxygen is more downfield. |

| Enol OH | 5.0 - 15.0 (broad singlet) | N/A | Chemical shift is highly variable and dependent on hydrogen bonding. |

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are required for unambiguous structural assignment, especially for complex molecules with overlapping signals. emerypharma.comslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. emerypharma.comlibretexts.org Cross-peaks in a COSY spectrum connect signals from coupled protons, allowing for the tracing of proton-proton networks within the molecule, such as the ethyl group (CH₃ to OCH₂) and the protons around the cyclopentane ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbons. researchgate.netmagritek.com Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon atom, providing a direct map of C-H one-bond connectivities. This is invaluable for assigning the crowded aliphatic regions of both the ¹H and ¹³C spectra. tamu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the complete carbon skeleton. It reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J_CH and ³J_CH). magritek.comyoutube.com This technique is essential for identifying quaternary (non-protonated) carbons, such as the carbonyls and often the C1 carbon of the ring, by observing their correlations to nearby protons. For instance, the protons of the OCH₂ group would show an HMBC correlation to the ester carbonyl carbon. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques which show through-bond connectivity, NOESY identifies protons that are close to each other in space (typically <5 Å), regardless of whether they are bonded. youtube.com This provides critical information about the molecule's 3D structure and stereochemistry. youtube.com For this compound, NOESY can help determine the relative orientation of substituents on the cyclopentane ring.

This compound, being a β-dicarbonyl compound, readily undergoes keto-enol tautomerism. This is a chemical equilibrium between the diketo form and one or more enol forms. This exchange process can often be observed by NMR spectroscopy.

At slow exchange rates (e.g., at low temperatures), separate, sharp signals are observed for each tautomer. As the temperature increases, the rate of interconversion increases. When the exchange rate becomes comparable to the NMR timescale, the signals for the exchanging sites broaden. If the temperature is raised further to a point of fast exchange, the broadening resolves, and a single, sharp, averaged signal appears at a chemical shift that is the weighted average of the shifts in the individual tautomers. Dynamic NMR (DNMR) involves acquiring spectra at various temperatures to study this phenomenon, allowing for the determination of the kinetic and thermodynamic parameters of the tautomeric exchange.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly sensitive to the types of functional groups present.

IR spectroscopy is an excellent method for identifying carbonyl groups due to their strong, sharp absorption bands. spectroscopyonline.com The position of the C=O stretching vibration is highly sensitive to its electronic environment. libretexts.orgyoutube.com

Ester Carbonyl (C=O): Saturated esters typically show a strong C=O stretch around 1735-1750 cm⁻¹. libretexts.org

Ketone Carbonyl (C=O): Five-membered ring (cyclopentanone) ketones absorb at a higher frequency than open-chain or six-membered ring ketones, typically around 1740-1750 cm⁻¹.

Enol Forms: The presence of an enol tautomer introduces new characteristic bands. A broad O-H stretching band would appear in the 3500-2500 cm⁻¹ region due to hydrogen bonding. A C=C stretching vibration, often found around 1650-1600 cm⁻¹, would also be present. Conjugation in the enol form typically lowers the frequency of the carbonyl stretch to around 1650 cm⁻¹. youtube.com

Therefore, the IR spectrum of this compound is expected to be a composite, showing distinct, strong absorptions in the carbonyl region (1750-1650 cm⁻¹) representing the different carbonyl environments in the tautomeric mixture, along with the characteristic bands of the enol form.

Table 5.2-1: Characteristic Infrared (IR) Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Ester C=O | Stretch | 1735 - 1750 | Strong |

| Ketone C=O | Stretch | 1740 - 1750 | Strong |

| Conjugated C=O (Enol) | Stretch | ~1650 | Strong |

| C=C (Enol) | Stretch | 1600 - 1650 | Medium |

| O-H (Enol) | Stretch | 2500 - 3500 | Broad, Strong |

| C-O (Ester) | Stretch | 1000 - 1300 | Strong |

| C-H | Stretch | 2850 - 3000 | Medium |

Raman spectroscopy is a complementary technique to IR. While IR absorption depends on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability. nih.gov Therefore, symmetric and non-polar bonds, which may be weak or silent in the IR spectrum, can produce strong signals in the Raman spectrum.

For this compound, Raman spectroscopy would be particularly useful for observing the C=C stretch of the enol form and the vibrations of the carbon skeleton of the cyclopentane ring. The carbonyl C=O stretch is also Raman active and typically appears in a similar region to the IR spectrum (around 1726 cm⁻¹ for similar ester compounds). nih.gov Analysis of the Raman spectrum in conjunction with the IR spectrum can provide a more complete picture of the vibrational modes and confirm structural features, especially regarding the symmetry of the different tautomeric forms.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone analytical technique for the characterization of "this compound". It provides critical information regarding the compound's molecular weight, elemental composition, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously confirming the elemental formula of "this compound". Unlike nominal mass spectrometry which provides integer masses, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a single, unique elemental formula corresponding to the measured exact mass.

For "this compound", the molecular formula is C8H10O4. HRMS analysis would be used to verify this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. A very small mass difference between the observed and theoretical values provides high confidence in the assigned chemical formula, distinguishing it from other potential isobaric compounds.

| Parameter | Value |

|---|---|

| Molecular Formula | C8H10O4 |

| Nominal Mass | 170 g/mol |

| Theoretical Exact Mass | 170.05791 Da |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structural connectivity of a molecule. In an MS/MS experiment, the molecular ion of "this compound" (m/z 170.06) is selectively isolated and then subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation "fingerprint" that is characteristic of the molecule's structure.

The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements. cdnsciencepub.com For a cyclic β-dicarbonyl compound like "this compound", the primary fragmentation pathways would involve the ethyl ester group and the cyclopentanedione ring.

Key fragmentation mechanisms include:

Alpha-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl groups. A common fragmentation is the loss of the ethoxy group (-OC2H5) from the ester, leading to a characteristic acylium ion. Another alpha-cleavage can result in the loss of carbon monoxide (CO). nih.gov

McLafferty Rearrangement: While classic McLafferty rearrangements require a gamma-hydrogen, which is not available in the most stable tautomeric form of the ring itself, related rearrangement processes can occur, often leading to the loss of neutral molecules like ethylene (B1197577) (C2H4) from the ethyl group. youtube.com

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Potential Fragment Structure |

|---|---|---|

| 142.06 | CO | [M - CO]+ |

| 125.03 | OC2H5 | [M - OC2H5]+ |

| 97.03 | CO + OC2H5 | [M - CO - OC2H5]+ |

| 85.03 | C3H5O2 | Acylium ion from ring fragmentation |

| 43.02 | - | [CH3CO]+ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. If a suitable single crystal of "this compound" can be grown, this technique can provide unambiguous proof of its molecular structure.

The analysis would yield crucial information, including:

Bond Lengths and Angles: Precise measurements for all covalent bonds and the angles between them, confirming the cyclopentane ring structure and the conformation of the ethyl ester group.

Tautomeric Form: It would definitively establish whether the molecule exists in the diketo form or one of its possible enol tautomers within the crystal lattice. This is particularly important for β-dicarbonyl systems, which are known to exhibit keto-enol tautomerism.

Intermolecular Interactions: The analysis reveals how molecules pack together in the crystal, identifying any hydrogen bonding or other non-covalent interactions that stabilize the solid-state structure.

While the synthesis of related β-keto esters and their subsequent crystallization for X-ray diffraction studies is documented in the literature, a publicly available crystal structure for "this compound" was not identified in structural databases. nih.gov

| Structural Information Obtainable from X-ray Crystallography |

|---|

| Unambiguous confirmation of atomic connectivity. |

| Precise bond lengths (e.g., C=O, C-C, C-O). |

| Precise bond angles. |

| Determination of the preferred tautomer in the solid state. |

| Conformational details of the five-membered ring. |

| Characterization of intermolecular forces (e.g., hydrogen bonding). |

Advanced Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of "this compound" and for separating it from starting materials, byproducts, or potential isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for determining the purity of non-volatile or thermally sensitive compounds like "this compound". A reversed-phase HPLC method is typically employed for this type of analysis. This method allows for the quantification of the main compound and the detection of impurities with high sensitivity.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (often with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance (e.g., at 254 nm or 280 nm) |

| Hypothetical Retention Time | ~4-8 minutes (dependent on exact conditions) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for analyzing volatile compounds and is often used to monitor the progress of the synthesis of "this compound". For analysis of the final product, it can identify and quantify volatile impurities that may not be detected by HPLC. The sample is vaporized and separated on a capillary column before entering the mass spectrometer, where fragmentation patterns are used for identification.

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 50-80°C, ramped to 280-300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

Chiral Analytical Methods for Enantiomeric Excess Determination

The enantiomers of a chiral compound exhibit identical physical and chemical properties in an achiral environment, making their separation a complex task. Chiral chromatography is the most prevalent and effective technique for this purpose, utilizing a chiral stationary phase (CSP) or a chiral mobile phase additive to create a diastereomeric interaction with the enantiomers, leading to differential retention and, thus, separation. nih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary chromatographic methods used for the enantiomeric resolution of compounds like this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile tool for the separation and quantification of enantiomers. The choice of the chiral stationary phase is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability and excellent chiral recognition capabilities. bujnochem.comeijppr.com For β-keto esters and related cyclic compounds, columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector have proven effective. bujnochem.com

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), is optimized to achieve the best balance between resolution and analysis time. nih.gov The interactions between the enantiomers and the CSP, which can include hydrogen bonding, dipole-dipole interactions, and π-π stacking, are influenced by the mobile phase. eijppr.com

Table 1: Illustrative Chiral HPLC Method Parameters for a Generic Cyclic β-Keto Ester

| Parameter | Condition |

| Column | Chiralpak® AD-H (amylose-based) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

This table represents a hypothetical starting point for method development for this compound based on methods for similar compounds.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral gas chromatography offers high resolution and sensitivity. The use of capillary columns coated with chiral stationary phases, often based on cyclodextrin (B1172386) derivatives, is common for the separation of enantiomers. The analyte may require derivatization to enhance its volatility and improve the chiral recognition by the stationary phase.

Other Chiral Analytical Techniques

Beyond conventional chromatography, other techniques can be employed for the determination of enantiomeric excess. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, can be used. nih.gov While not a separative technique itself, it can be coupled with HPLC (HPLC-CD) to determine the elution order of enantiomers and provide information about their absolute configuration. ddtjournal.com

Nuclear Magnetic Resonance (NMR) spectroscopy, using chiral solvating agents or chiral lanthanide shift reagents, can also be utilized to differentiate between enantiomers by inducing chemical shift differences in their respective spectra.

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers. youtube.com

Computational and Theoretical Studies of Ethyl 2,4 Dioxocyclopentanecarboxylate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These calculations, typically employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecular landscape.

Tautomeric Forms and Relative Stabilities

Like many β-dicarbonyl compounds, Ethyl 2,4-dioxocyclopentanecarboxylate can exist in several tautomeric forms. The primary forms are the diketo and various enol forms. The relative stability of these tautomers is crucial as it dictates the compound's reactivity and spectroscopic properties.

Computational studies on similar β-diketones, such as acetylacetone, have shown that the enol form is often stabilized by an intramolecular hydrogen bond, making it more stable than the diketo form in the gas phase and in nonpolar solvents. The equilibrium between these forms can be influenced by the solvent environment.

A computational investigation of this compound would involve optimizing the geometry of each possible tautomer and calculating their relative energies. The results would likely be presented in a table similar to the hypothetical data below, which illustrates the expected trend based on studies of related compounds.

Table 1: Hypothetical Relative Stabilities of this compound Tautomers This table is illustrative and not based on published data for the title compound.

| Tautomeric Form | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

|---|---|---|

| Diketo | 0.00 | 0.00 |

| Enol (1) | -2.50 | -1.20 |

Data is hypothetical and for illustrative purposes only.

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the orientation of the ethyl ester group relative to the cyclopentane (B165970) ring is a key conformational variable.

A computational conformational analysis would involve systematically rotating the rotatable bonds and calculating the energy at each step to map out the potential energy surface. This process identifies the low-energy conformers (energy minima) and the energy barriers between them. The most stable conformer, or the global minimum, represents the most likely structure of the molecule under given conditions.

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions. By modeling the reactants, products, and intermediate structures, it is possible to gain a deep understanding of the reaction mechanism.

Transition State Characterization

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Computationally, a transition state is located on the potential energy surface as a first-order saddle point, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

Characterizing a transition state involves optimizing its geometry and confirming its nature through a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For a reaction involving this compound, such as an alkylation or a condensation, identifying the transition state structure would reveal the precise geometry of the atoms at the peak of the energy barrier.

Activation Energy Barriers

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. Computationally, it is calculated as the difference in energy between the transition state and the reactants. A lower activation energy barrier corresponds to a faster reaction rate.

For a hypothetical reaction of this compound, computational methods could be used to calculate the activation energy, providing a quantitative measure of the reaction's feasibility. This information is critical for understanding and predicting chemical reactivity.